molecular formula C23H25FN6O B11335243 N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide

Cat. No.: B11335243
M. Wt: 420.5 g/mol
InChI Key: ZUKIEZMBHRCVKI-UHFFFAOYSA-N
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Description

    N-(3-fluorophenyl)-4-{2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide: , is a synthetic organic compound.

  • Its chemical structure consists of a piperazine ring with a carboxamide group, a fluorophenyl substituent, and a pyrimidine moiety.
  • This compound has attracted attention due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through various routes. One common method involves the reaction of a piperazine derivative with a pyrimidine precursor.

      Reaction Conditions: The synthesis typically occurs under mild conditions, often using organic solvents and appropriate catalysts.

      Industrial Production: While industrial-scale production methods may vary, efficient and scalable processes are essential for commercial synthesis.

  • Chemical Reactions Analysis

      Reactivity: Compound X can undergo several types of reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents such as oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines) play crucial roles.

      Major Products: Depending on reaction conditions, products may include derivatives with modified piperazine or pyrimidine moieties.

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for designing novel molecules with specific properties.

      Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.

      Medicine: Investigations focus on its potential as a drug candidate, especially in areas like cancer, inflammation, or infectious diseases.

      Industry: Applications range from agrochemicals to materials science.

  • Mechanism of Action

    • Compound X likely exerts its effects by interacting with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism, including pathways involved.
  • Comparison with Similar Compounds

      Uniqueness: Compound X’s unique structural features distinguish it from related compounds.

      Similar Compounds: Other piperazine-based molecules, such as and , share some similarities but differ in substituents or functional groups.

    Remember that this overview provides a concise summary, and further research and detailed studies are essential for a comprehensive understanding of Compound X

    Properties

    Molecular Formula

    C23H25FN6O

    Molecular Weight

    420.5 g/mol

    IUPAC Name

    N-(3-fluorophenyl)-4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazine-1-carboxamide

    InChI

    InChI=1S/C23H25FN6O/c1-16-6-8-19(9-7-16)27-21-15-22(26-17(2)25-21)29-10-12-30(13-11-29)23(31)28-20-5-3-4-18(24)14-20/h3-9,14-15H,10-13H2,1-2H3,(H,28,31)(H,25,26,27)

    InChI Key

    ZUKIEZMBHRCVKI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F

    Origin of Product

    United States

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